Home > Products > Screening Compounds P140169 > Mcl-1 antagonist 1
Mcl-1 antagonist 1 -

Mcl-1 antagonist 1

Catalog Number: EVT-12556022
CAS Number:
Molecular Formula: C41H54ClF2N5O8S
Molecular Weight: 850.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mcl-1 antagonist 1 is a small-molecule inhibitor targeting myeloid cell leukemia-1 (Mcl-1), a member of the Bcl-2 family of proteins. Mcl-1 plays a critical role in regulating apoptosis, and its overexpression is associated with various cancers, making it a significant target for therapeutic intervention. The development of Mcl-1 antagonists is crucial for enhancing the efficacy of cancer treatments, particularly in hematological malignancies.

Source and Classification

Mcl-1 antagonist 1 was identified through high-throughput screening methods aimed at discovering selective inhibitors of Mcl-1. It belongs to a class of compounds designed to disrupt the protein-protein interactions that Mcl-1 engages in to prevent apoptosis. This compound has been classified as a selective small-molecule inhibitor, demonstrating significant binding affinity to Mcl-1 while showing reduced interaction with other anti-apoptotic proteins such as Bcl-2 and Bcl-xL .

Synthesis Analysis

Methods and Technical Details

The synthesis of Mcl-1 antagonist 1 typically involves several key steps, including:

  1. High-throughput Screening: A library of synthetic compounds was screened to identify potential inhibitors. This process often utilizes fluorescence polarization or similar assays to assess binding affinity .
  2. Structure-Based Design: Following initial screenings, structure-based design approaches are employed to optimize lead compounds. This involves using known crystal structures of Mcl-1 to guide modifications that enhance binding affinity and selectivity .
  3. Chemical Synthesis: The final compound is synthesized through organic reactions such as Suzuki coupling or other coupling methods, followed by purification techniques like chromatography .

The synthesis process is meticulously documented, ensuring reproducibility and the ability to scale production for further testing.

Molecular Structure Analysis

Structure and Data

Mcl-1 antagonist 1 features a distinct molecular structure characterized by specific functional groups that facilitate its interaction with the Mcl-1 protein. The compound typically includes:

  • A core scaffold that mimics the BH3 domain of pro-apoptotic proteins.
  • Functional groups that enhance binding through hydrogen bonding and hydrophobic interactions.

The structural data obtained from X-ray crystallography or NMR spectroscopy provides insights into the binding conformation and interactions with Mcl-1, revealing how modifications can improve potency .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing Mcl-1 antagonist 1 include:

  • Coupling Reactions: Such as Suzuki or Stille coupling, which are essential for forming carbon-carbon bonds between aromatic rings.
  • Functionalization: Modifications to introduce polar or non-polar groups that enhance solubility or binding characteristics.

These reactions are carefully controlled to maximize yield and ensure the desired structural characteristics are achieved .

Mechanism of Action

Process and Data

Mcl-1 antagonist 1 functions by inhibiting the anti-apoptotic activity of Mcl-1, leading to increased apoptosis in cancer cells. The mechanism involves:

  1. Competitive Binding: The antagonist competes with pro-apoptotic proteins for binding to the BH3-binding groove of Mcl-1.
  2. Disruption of Protein Interactions: By occupying this site, the compound prevents Mcl-1 from interacting with its pro-apoptotic partners, thereby promoting cell death pathways .
  3. Induction of Apoptosis: In preclinical studies, treatment with Mcl-1 antagonist 1 has been shown to induce rapid apoptosis in various cancer cell lines, particularly those resistant to conventional therapies .

Data from cellular assays confirm the efficacy of this mechanism in promoting apoptosis in targeted malignancies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mcl-1 antagonist 1 exhibits specific physical and chemical properties that contribute to its functionality:

  • Molecular Weight: Typically ranges between 300–500 g/mol, allowing for optimal cellular permeability.
  • Solubility: Designed to be soluble in common organic solvents and exhibit reasonable solubility in aqueous media for biological assays.
  • Stability: The compound is stable under physiological conditions but may require specific storage conditions to maintain integrity over time.

These properties are critical for ensuring effective delivery and activity within biological systems .

Applications

Scientific Uses

Mcl-1 antagonist 1 has several promising applications in scientific research and clinical settings:

  • Cancer Therapy: Primarily investigated for use in treating hematological malignancies such as acute myeloid leukemia and multiple myeloma, where Mcl-1 overexpression contributes to resistance against apoptosis.
  • Combination Therapies: Potentially used in combination with other chemotherapeutic agents to enhance their efficacy by overcoming resistance mechanisms associated with high levels of Mcl-1 .
  • Research Tool: Serves as a valuable tool for studying apoptotic pathways and the role of anti-apoptotic proteins in cancer biology.
Introduction to Mcl-1 as a Therapeutic Target in Apoptosis Dysregulation

Myeloid cell leukemia-1 (Mcl-1) represents a critical regulatory node within the intricate machinery governing programmed cell death. As an antiapoptotic member of the B-cell lymphoma-2 (Bcl-2) protein family, Mcl-1 functions as a potent suppressor of mitochondrial apoptosis, with its dysregulation implicated in numerous treatment-resistant cancers. The development of Mcl-1 antagonist 1 exemplifies the focused effort to pharmacologically inhibit this challenging target through structure-based drug design. This compound emerged from rigorous screening of compounds described in patent WO2019173181, specifically designated as compound 200 in the patent documentation, with the chemical identifier CAS No. 2376775-05-0 [1]. Its molecular structure (C₄₁H₅₄ClF₂N₅O₈S, MW: 850.41) embodies the sophisticated approach required to disrupt protein-protein interactions (PPIs) within the Bcl-2 family [1]. Unlike other antiapoptotic proteins, Mcl-1 displays exceptional functional versatility, influencing not only apoptosis but also mitochondrial homeostasis, cellular differentiation, and DNA damage response pathways [2] [6]. The clinical imperative for Mcl-1 inhibitors stems from the frequent overexpression and amplification of the MCL1 gene across diverse hematological and solid tumors, which confers survival advantages to malignant cells and resistance to conventional therapeutics [4] [8].

Mcl-1's Role in the Bcl-2 Protein Family and Apoptotic Pathway Regulation

Mcl-1 occupies a unique position within the Bcl-2 family due to its structural complexity, rapid turnover kinetics, and diverse functional repertoire. Like other antiapoptotic members (BCL-2, BCL-xL, BCL-W, A1), Mcl-1 contains conserved Bcl-2 homology (BH) domains (BH1-BH3, and a putative BH4 domain) that facilitate interactions with proapoptotic family members [6] [8]. Its tertiary structure forms the characteristic hydrophobic BH3-binding groove, composed of eight α-helices that create pockets (P1-P4) for binding the amphipathic α-helical BH3 domains of proapoptotic proteins [6] [8]. However, Mcl-1 exhibits distinctive features:

  • Extended N-Terminus and PEST Domain: Mcl-1 possesses a large, unstructured N-terminal region (residues 1-170) enriched in proline (P), glutamic acid (E), serine (S), and threonine (T) residues. This PEST domain targets Mcl-1 for rapid degradation, conferring a remarkably short half-life (1-4 hours), allowing it to function as a dynamic cellular sensor responsive to environmental changes [6] [8].
  • Regulation of Mitochondrial Apoptosis: Mcl-1 localizes primarily to the mitochondrial outer membrane (MOM) via its C-terminal transmembrane domain. At the MOM, Mcl-1 sequesters proapoptotic proteins:
  • Activator BH3-only proteins: Binds and neutralizes BIM, BID, and PUMA, preventing them from directly activating BAX and BAK [4] [10].
  • Effector Proteins: Directly binds and inhibits BAK and, to a lesser extent, BAX, blocking their oligomerization and pore formation in the MOM [4] [8] [10].
  • Sensitizer BH3-only proteins: Binds NOXA (with high specificity) and BAD, but this interaction can promote Mcl-1 degradation (NOXA) or displace other proapoptotic proteins [4] [6].
  • Non-Apoptotic Functions: Beyond apoptosis suppression, Mcl-1 influences mitochondrial fusion/fission dynamics, supports mitochondrial membrane potential and ATP production, regulates cell cycle progression (particularly S-phase), and participates in DNA damage repair through interactions with proteins like Ku70/Ku80 [2] [6].

Table 1: Structural Features of the BH3-Binding Groove in Anti-Apoptotic Bcl-2 Family Proteins

ProteinGroove CharacteristicsKey Interaction PocketsPrimary Proapoptotic Partners
Mcl-1Shallow, wide, more open conformation; electropositive surface (Lys/His rich)P2 and P3 are major interaction "hot spots"; QRN motif (Q221, R222, N223) regulates ubiquitinationNOXA (selective), BIM, PUMA, BAK
BCL-2Deeper, more hydrophobic grooveP2 and P4/P1 as major interaction sitesBAD (selective), BIM, BAX
BCL-xLDeep hydrophobic grooveP2 and P4 as major interaction sitesBAD, BIM, BAK, BAX

The QRN motif (residues Q221, R222, N223) within the Mcl-1 BH3 domain is particularly crucial. Its conformation (helical vs. non-helical), influenced by binding partners like NOXA or BIM, dictates Mcl-1's susceptibility to ubiquitination and degradation by the E3 ligase MULE. NOXA binding stabilizes the helical QRN structure, promoting Mcl-1 degradation, while BIM binding stabilizes the non-helical form, protecting Mcl-1 [6]. This intricate structural regulation makes Mcl-1 a challenging but potentially exploitable target.

Pathological Implications of Mcl-1 Overexpression in Hematological Malignancies

MCL1 is one of the most frequently amplified genes in human cancers, particularly within hematological malignancies. This overexpression provides cancer cells with a profound survival advantage and is a major driver of therapy resistance. The pathological significance is multifaceted:

  • Genetic Amplification and Upregulation: The MCL1 locus (1q21) is amplified in approximately 40% of multiple myeloma cases, correlating with significantly shorter progression-free survival (PFS) and overall survival (OS) [4] [8]. High frequencies of amplification or gain are also observed in acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), and chronic lymphocytic leukemia (CLL) [4] [8]. Beyond gene amplification, Mcl-1 protein levels are frequently elevated via transcriptional upregulation driven by oncogenic signaling pathways (e.g., STAT3, ERK, PI3K/AKT) activated by cytokines (IL-6, VEGF) or growth factors [4] [8].
  • Mechanisms of Oncogenesis and Resistance:
  • Intrinsic Apoptosis Blockade: Overexpressed Mcl-1 sequesters essential proapoptotic proteins (BIM, BID, BAK, PUMA), preventing the activation of BAX/BAK and MOMP, thereby raising the apoptotic threshold [4] [8] [10].
  • Resistance to Chemotherapy and Targeted Agents: High Mcl-1 levels are a common resistance mechanism to conventional chemotherapies, radiotherapy, and BH3-mimetics targeting BCL-2 (Venetoclax) or BCL-xL. Cancer cells become critically dependent on Mcl-1 for survival ("oncogenic addiction") [4] [8] [10].
  • Impairment of DNA Damage Response: By interacting with DNA repair complexes, Mcl-1 overexpression may allow cells to survive with genomic instability [6].
  • Lineage-Specific Dependencies: Mcl-1 is essential for the survival of specific hematopoietic lineages, making malignancies derived from these cells particularly vulnerable to its inhibition. This includes:
  • Acute Myeloid Leukemia (AML): Mcl-1 is often a critical survival factor for leukemic stem cells and blasts. Its knockdown or inhibition potently induces apoptosis in AML models, even in cells resistant to BCL-2 inhibition [2] [8].
  • Multiple Myeloma (MM): Driven by IL-6/JAK/STAT signaling, Mcl-1 is a paramount survival protein. NOXA, its natural antagonist, is also frequently dysregulated, further tipping the balance towards survival [4] [8].
  • Lymphomas: Including DLBCL and mantle cell lymphoma (MCL), where Mcl-1 overexpression contributes to pathogenesis and resistance [2] [4].

Table 2: Prevalence and Impact of Mcl-1 Dysregulation in Select Hematological Malignancies

MalignancyMCL1 Amplification/Overexpression FrequencyCorrelation with PrognosisKey Resistance Mechanisms Countered
Multiple Myeloma (MM)~40% (1q21 gain/amplification) [4] [8]Shorter PFS, Shorter OS [4] [8]Dexamethasone, Bortezomib, Melphalan
Acute Myeloid Leukemia (AML)High prevalence of overexpression (various mechanisms) [4] [8]Poor response to chemo, Inferior survival [4] [8]Cytarabine, Anthracyclines, Venetoclax (BCL-2i)
Diffuse Large B-Cell Lymphoma (DLBCL)Common overexpression [4]Associated with poor outcome [4]R-CHOP chemotherapy, BCL-2/BCL-xL inhibitors
Chronic Lymphocytic Leukemia (CLL)Overexpression common, especially in aggressive/refractory disease [4]Associated with 17p del/TP53 mut, Richter's transformation [4] [8]Venetoclax (primary or acquired resistance)

Challenges in Targeting Protein-Protein Interactions (PPIs) in the Bcl-2 Family

Targeting the PPIs governing the Bcl-2 family, particularly inhibiting Mcl-1, presents formidable pharmacological hurdles distinct from traditional enzyme inhibition. Mcl-1 antagonist 1 exemplifies the efforts to overcome these challenges through rational design, yet significant obstacles remain:

  • Nature of the BH3-Binding Groove: The Mcl-1 groove, while essential for its function, is relatively wide and shallow compared to the deeper, more hydrophobic grooves of BCL-2 or BCL-xL [6] [8] [10]. This topology makes it difficult to design small molecules with high affinity and selectivity that can effectively compete with the extensive protein-protein interface (typically ~1500-3000 Ų) formed by natural BH3 domains. Achieving the necessary binding energy often requires larger molecules, potentially impacting drug-like properties [8] [10].
  • Selectivity vs. Potency Dilemma: Achieving high selectivity for Mcl-1 over other anti-apoptotic Bcl-2 family members (BCL-2, BCL-xL, BCL-W, A1) is crucial to avoid on-target toxicities, particularly thrombocytopenia (caused by BCL-xL inhibition) [8] [10]. However, the structural conservation of the BH3-binding groove across the family makes selectivity challenging. Designing molecules that exploit subtle differences in groove topology (e.g., the electropositive surface of Mcl-1 due to Lys/His residues) and pocket composition (e.g., the critical P2/P3 hot spots in Mcl-1) is essential but difficult [6] [10].
  • Resistance Mechanisms: Cancer cells exhibit remarkable adaptability in response to Mcl-1 inhibition:
  • Compensatory Upregulation: Rapid induction of other anti-apoptotic proteins, particularly BCL-2 or BCL-xL, can compensate for Mcl-1 loss, requiring combination therapies [4] [8].
  • NOXA Imbalance: The efficacy of Mcl-1 inhibition can be compromised if NOXA levels (which promote Mcl-1 degradation) are insufficient relative to other BH3-only proteins like BIM [4] [6].
  • Mcl-1 Mutations: Although less commonly reported than BCL-2 mutations (e.g., F104L/C conferring Venetoclax resistance), mutations in the Mcl-1 BH3-binding groove could potentially reduce inhibitor binding affinity while preserving interactions with pro-survival partners [7] [8] [10].
  • Altered Splicing: Shifts in MCL1 splicing towards the proapoptotic isoforms (MCL-1S, MCL-1ES) could theoretically counteract the effect of inhibitors targeting MCL-1L, though this is less characterized as a resistance mechanism [6] [8].
  • On-Target Toxicities: Mcl-1 is essential for the survival of critical normal cell types, including cardiomyocytes, hematopoietic stem cells, lymphocytes (especially memory T-cells and plasma cells), hepatocytes, and neurons [2] [6] [8]. This poses a significant risk for narrow therapeutic windows. Preclinical models (e.g., conditional knockout mice) highlight cardiac and hematopoietic toxicities as major concerns [2] [8]. Strategies to mitigate this include intermittent dosing schedules, exploiting differential dependencies between malignant and normal cells, and localized delivery approaches.

Mcl-1 antagonist 1, developed using structure-based design guided by the compound 200 scaffold from patent WO2019173181, represents a direct pharmacologic assault on the Mcl-1 BH3-binding groove [1]. Its molecular structure reflects the intricate optimization needed to achieve sufficient binding affinity for this challenging PPI target. While its specific binding affinity data wasn't detailed in the search results, compounds of this class typically aim for low nanomolar binding constants (KD) to effectively displace proapoptotic partners like NOXA or BIM. The ongoing clinical development of various Mcl-1 inhibitors (e.g., S63845 derivatives like S64315/MIK665) underscores both the therapeutic potential and the concerted effort to navigate the complex pharmacological landscape defined by these challenges [4] [8].

Properties

Product Name

Mcl-1 antagonist 1

IUPAC Name

(3'R,4S,6'R,7'S,8'E,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-15'-hydroxy-N-[2-hydroxyethyl(methyl)sulfamoyl]-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide

Molecular Formula

C41H54ClF2N5O8S

Molecular Weight

850.4 g/mol

InChI

InChI=1S/C41H54ClF2N5O8S/c1-46-15-4-3-7-35(56-19-17-48-25-40(43,44)26-48)32-11-8-29(32)23-49-24-39(14-5-6-28-20-31(42)10-12-33(28)39)27-57-36-13-9-30(21-34(36)49)41(53,22-37(46)51)38(52)45-58(54,55)47(2)16-18-50/h3,7,9-10,12-13,20-21,29,32,35,50,53H,4-6,8,11,14-19,22-27H2,1-2H3,(H,45,52)/b7-3+/t29-,32+,35-,39-,41+/m0/s1

InChI Key

IHYDZFFQPUKFIP-NVKUWZAFSA-N

Canonical SMILES

CN1CCC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(CC1=O)(C(=O)NS(=O)(=O)N(C)CCO)O)OCCN7CC(C7)(F)F

Isomeric SMILES

CN1CC/C=C/[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)[C@](CC1=O)(C(=O)NS(=O)(=O)N(C)CCO)O)OCCN7CC(C7)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.